![molecular formula C18H26N6O B610060 {(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone CAS No. 1262832-74-5](/img/structure/B610060.png)
{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone
Vue d'ensemble
Description
PF-956980 est un inhibiteur sélectif de la Janus kinase 3 (JAK3). Il s'agit d'un composé de pyrrolopyrimidine qui a montré un potentiel dans l'inversion de la résistance aux agents cytotoxiques induite par le traitement à l'interleukine-4 dans les cellules de leucémie lymphoïde chronique . Ce composé est également connu pour son rôle d'antagoniste du récepteur du facteur de croissance des fibroblastes 1, de modulateur du récepteur du facteur de croissance dérivé des plaquettes, de modulateur de la tyrosine kinase 3 de type Fms et d'antagoniste du facteur de croissance endothélial vasculaire .
Méthodes De Préparation
La synthèse de PF-956980 implique la préparation d'une structure de base de pyrrolopyrimidine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau pyrrolopyrimidine : Ceci implique la réaction de matières premières appropriées pour former le système cyclique de pyrrolopyrimidine.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée en introduisant divers substituants à des positions spécifiques sur le cycle.
Les méthodes de production industrielle de PF-956980 ne sont pas largement documentées, mais elles impliqueraient probablement une mise à l'échelle du processus de synthèse en laboratoire tout en assurant la pureté et la cohérence du produit final.
Analyse Des Réactions Chimiques
PF-956980 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, ce qui peut modifier ses groupes fonctionnels et sa structure globale.
Réduction : Des réactions de réduction peuvent également se produire, affectant potentiellement l'activité et la stabilité du composé.
Substitution : PF-956980 peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
PF-956980 a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
PF-956980 exerce ses effets en inhibant sélectivement la Janus kinase 3. Cette inhibition bloque la phosphorylation et l'activation des molécules de signalisation en aval, telles que le facteur de transcription 6 du transducteur de signal et de l'activateur de la transcription . En interférant avec ces voies de signalisation, PF-956980 peut inverser la résistance aux agents cytotoxiques induite par le traitement à l'interleukine-4 dans les cellules de leucémie lymphoïde chronique . En outre, il module la synthèse des protéines Janus kinase 2 et Janus kinase 3, contribuant ainsi davantage à ses effets inhibiteurs .
Applications De Recherche Scientifique
PF-956980 has several scientific research applications, including:
Mécanisme D'action
PF-956980 exerts its effects by selectively inhibiting Janus kinase 3. This inhibition blocks the phosphorylation and activation of downstream signaling molecules, such as the signal transducer and activator of transcription 6 transcription factor . By interfering with these signaling pathways, PF-956980 can reverse the resistance to cytotoxic agents induced by interleukin-4 treatment in chronic lymphocytic leukemia cells . Additionally, it modulates the synthesis of Janus kinase 2 and Janus kinase 3 proteins, further contributing to its inhibitory effects .
Comparaison Avec Des Composés Similaires
PF-956980 est structurellement lié à CP-690550, un autre inhibiteur de la Janus kinase évalué pour son potentiel thérapeutique . Bien que les deux composés inhibent la Janus kinase 3, PF-956980 s'est avéré avoir une puissance nanomolaire contre la Janus kinase 3, ce qui en fait un inhibiteur hautement sélectif . D'autres composés similaires comprennent :
CP-690550 : Un inhibiteur de la Janus kinase avec une sélectivité et une puissance similaires.
Citrate de tofacitinib : Un autre inhibiteur de la Janus kinase utilisé dans le traitement de la polyarthrite rhumatoïde.
La particularité de PF-956980 réside dans sa forte sélectivité pour la Janus kinase 3 et sa capacité à inverser la résistance aux agents cytotoxiques dans les cellules de leucémie lymphoïde chronique .
Propriétés
IUPAC Name |
[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONMOMUOZGIDET-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384335-57-3 | |
| Record name | PF-956980 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


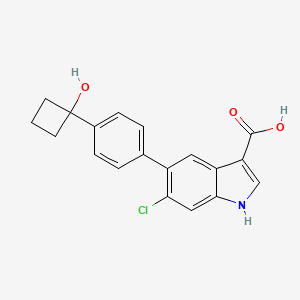
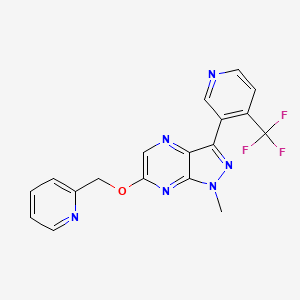
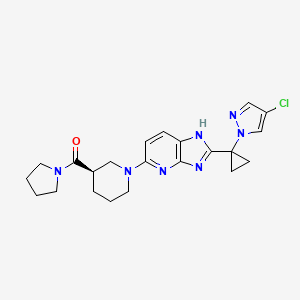

![4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile](/img/structure/B609983.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)
![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)
![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)
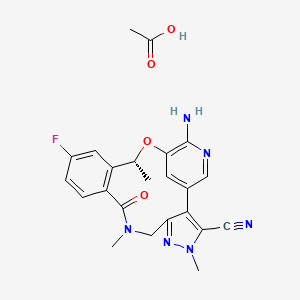
![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
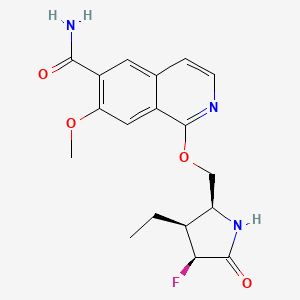
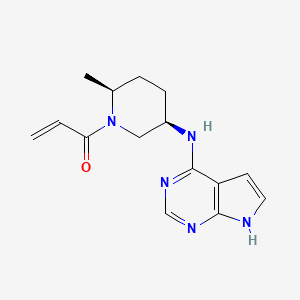
![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)
